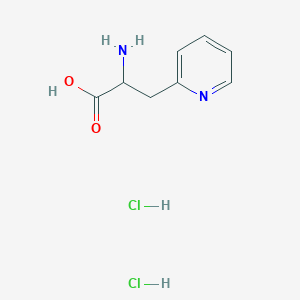

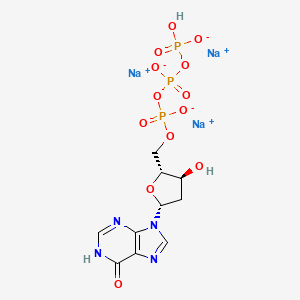

2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, an efficient method for synthesizing functionalized 2-amino hydropyridines and 2-pyridinones was developed using domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . This method could potentially be adapted for the synthesis of "2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a novel betaine derivative closely related to the compound of interest was determined using X-ray diffraction, spectroscopic methods, and DFT calculations . The study revealed that each oxygen atom of the carboxylate group is involved in hydrogen bonding, which could suggest similar hydrogen bonding capabilities for "this compound."

Chemical Reactions Analysis

The rearrangement of guanidine derivatives to produce various propanoic acid derivatives has been reported . Although the specific compound "this compound" was not mentioned, the study provides valuable information on the reactivity of similar compounds under different conditions, which could be relevant for understanding its chemical behavior.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of "this compound," they do provide data on related compounds. For example, the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives was described, and the resulting organosilicon copolymer exhibited anion exchange properties . Additionally, the synthesis and structural studies of (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids provided insights into the molecular conformations of pyridine derivatives in solution and crystal form . These findings could be extrapolated to predict the behavior of "this compound" in various environments.

Wissenschaftliche Forschungsanwendungen

Metal Ion Analysis in Environmental and Pharmaceutical Samples

- Application: This compound has been used as an ion-pairing reagent for the separation and determination of metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).

Preparation in Recombinant Drug Synthesis

- Application: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients, with methods developed for efficient synthesis using recombinant enzymes (Goldberg et al., 2015).

Catalytic Oxidation Studies

- Application: It's involved in studies of kinetic oxidation reactions, contributing to an understanding of reaction mechanisms and pathways (Mohanapriya et al., 2022).

Reactivity in Chemical Synthesis

- Application: This compound is studied for its reactivity in the synthesis of complex chemical structures, impacting fields like medicinal chemistry and materials science (Asadi et al., 2021).

Fluorescence Properties in Amino Acid Derivatives

- Application: Research on its derivatives explores fluorescence properties, which is significant for biological imaging and diagnostic applications (Girgis et al., 2004).

Enzymatic Preparation in Drug Synthesis

- Application: Enzymatic routes are explored for the synthesis of this compound as an intermediate in antidiabetic drugs, demonstrating the potential in biocatalysis (Chen et al., 2011).

Green Synthesis in Aqueous Media

- Application: It's used in green chemistry for synthesizing derivatives in aqueous media, highlighting the push towards more environmentally friendly chemical processes (Sachdeva et al., 2013).

Drug Synthesis

- Application: Involved in the synthesis process of dabigatran etexilate, a drug used for the treatment of blood clots, showing its role in pharmaceutical manufacturing (Qi Ya-juan, 2012).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their activity. This interaction could result in the modulation of various cellular processes .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence several pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOJCMDWQOEDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697741 | |

| Record name | 3-Pyridin-2-ylalanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98062-70-5 | |

| Record name | 3-Pyridin-2-ylalanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)